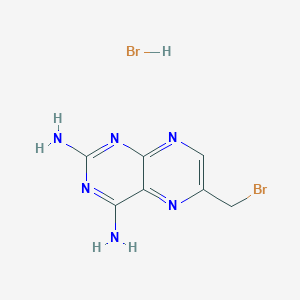

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

描述

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide (CAS 52853-40-4) is a brominated pteridine derivative with the molecular formula C₇H₈Br₂N₆ (including the hydrobromide counterion) and a molar mass of 335.99 g/mol . It is a light brown solid with a melting point exceeding 195°C (decomposition) . The compound is soluble in dimethyl sulfoxide (DMSO) and methanol but requires storage under inert gas (e.g., nitrogen) at 2–8°C .

准备方法

Synthetic Routes to 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

Two-Step Synthesis from 2,4,5,6-Tetraaminopyrimidine

The most widely documented method involves a two-step process starting with the condensation of 2,4,5,6-tetraaminopyrimidine and 1,1-dichloroacetone, followed by bromination of the intermediate 2,4-diamino-6-methylpteridine .

Step 1: Formation of 2,4-Diamino-6-Methylpteridine

In the first step, 2,4,5,6-tetraaminopyrimidine reacts with 1,1-dichloroacetone in aqueous medium under controlled pH (3.5–5.0) and temperature (60–80°C). Sodium bisulfite (1.5–1.8 mol per mole of pyrimidine) acts as a stabilizing agent to prevent oxidation and side reactions . The reaction produces 2,4-diamino-6-methylpteridine with high regioselectivity, avoiding the formation of 7-isomer byproducts .

Key Reaction Parameters for Step 1

| Parameter | Optimal Range |

|---|---|

| Molar Ratio (Dichloroacetone:Pyrimidine) | 2:1 |

| pH | 4.0 (±0.5) |

| Temperature | 70°C (±10°C) |

| Reaction Time | 4–6 hours |

Step 2: Bromination to Introduce the Bromomethyl Group

The methyl group at the 6-position undergoes bromination using elemental bromine (Br₂) in glacial acetic acid under reflux conditions. A stoichiometric ratio of 0.7 mL bromine per gram of 2,4-diamino-6-methylpteridine ensures complete conversion to the bromomethyl derivative . The product precipitates as a hydrobromide salt upon cooling and is recrystallized from glacial acetic acid to achieve >95% purity .

Bromination Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | Reflux (~118°C) |

| Bromine Volume | 0.7 mL/g substrate |

| Reaction Time | 3–5 hours |

Mechanistic Insights into the Bromination Step

The bromination proceeds via a radical substitution mechanism initiated by the homolytic cleavage of Br₂ under thermal conditions. The methyl group’s C–H bond undergoes hydrogen abstraction, generating a methyl radical that reacts with bromine to form the bromomethyl group . The use of glacial acetic acid as a solvent enhances bromine’s electrophilicity and stabilizes intermediates through hydrogen bonding .

Critical Factors Affecting Bromination Efficiency

-

Solvent Polarity : Polar aprotic solvents like acetic acid favor ionic intermediates and improve reaction rates .

-

Temperature Control : Excessive heat (>120°C) leads to decomposition, while temperatures <100°C result in incomplete bromination .

-

Stoichiometry : Sub-stoichiometric bromine yields mono-brominated products, whereas excess bromine risks di-bromination .

Purification and Quality Control Protocols

Recrystallization and Isolation

The crude product is isolated by evaporating the reaction mixture under reduced pressure. Recrystallization from glacial acetic acid removes unreacted starting materials and byproducts such as dibromomethyldiaminopteridine . The final product exhibits a melting point of 220–225°C (with decomposition) and ≥98.5% purity by HPLC .

Typical Recrystallization Parameters

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Solvent Volume | 8–10 mL/g crude product |

| Cooling Rate | 0.5°C/min |

| Yield | 65–75% |

Analytical Characterization

Modern quality control employs:

-

HPLC : To verify purity (≥98.5%) and quantify impurities (<0.5%) .

-

NMR Spectroscopy : Confirms the absence of 7-isomer contaminants and validates the bromomethyl group’s position .

-

Elemental Analysis : Validates the molecular formula (C₇H₈Br₂N₆) and hydrobromide stoichiometry .

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to ensure safety and cost-efficiency:

-

Continuous Flow Reactors : Minimize bromine handling hazards and improve temperature control .

-

Recycling of Acetic Acid : Distillation recovery reduces waste and production costs .

-

Inert Atmosphere Processing : Prevents oxidation of sensitive intermediates during isolation .

Economic and Safety Metrics

| Metric | Value |

|---|---|

| Bromine Utilization | 85–90% |

| Acetic Acid Recovery | 70–80% |

| Hazard Rating (NFPA) | Health: 3, Flammability: 1, Reactivity: 2 |

Alternative Synthetic Approaches

Direct Functionalization of Pteridine Scaffolds

Recent advances explore regioselective cyclization strategies to construct the pteridine ring with pre-installed bromomethyl groups. For example, cyclocondensation of bromomethyl-containing pyrimidine precursors with glyoxal derivatives achieves 65–70% yields but requires expensive catalysts.

Enzymatic Bromination

Pilot studies using haloperoxidase enzymes demonstrate selective bromination under mild conditions (pH 5–7, 25–40°C). While environmentally friendly, this method currently suffers from low conversion rates (<30%) and enzyme instability .

化学反应分析

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form pteridine derivatives[][1].

科学研究应用

Chemical Properties and Structure

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide has the molecular formula and features a pteridine ring system with a bromomethyl group attached at the 6th position. This structural characteristic allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups that enhance its pharmacological properties .

Pharmaceutical Applications

-

Anticancer Agents :

- The compound acts as a potent inhibitor of nitroaldolase (EC 1.2.1.22), which is crucial for tumor cell proliferation. By inhibiting DNA synthesis through interference with thymidylate synthase and dihydrofolate reductase, it shows potential in cancer therapy .

- It has been used in the synthesis of methotrexate derivatives, which are well-known folic acid antagonists used in treating various cancers and autoimmune diseases .

- Antimalarial Activity :

-

Antibacterial Properties :

- Certain derivatives exhibit strong antibacterial activity against pathogens such as Streptococcus faecalis and Staphylococcus aureus, indicating their potential as antibacterial agents.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom serves as an excellent leaving group. This allows for the introduction of various substituents that can modify biological activity:

- Synthesis Pathway :

Research Case Studies

作用机制

The mechanism of action of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide involves the inhibition of membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells. Additionally, it inhibits DNA synthesis through its effects on thymidylate synthase, preventing nucleotide production from thymine and dihydrofolate reductase activity .

相似化合物的比较

Structural Analogues with Substitutions at the 6-Position

6-(Chloromethyl)pteridine-2,4-diamine Hydrochloride

- Structure : Chlorine replaces bromine at the 6-position.

- Reactivity : Less reactive than the brominated counterpart due to weaker C-Cl bond strength. Microwave-assisted nucleophilic substitutions with anilines or aliphatic amines yield derivatives in 70–90% efficiency .

- Applications : Intermediate for multitarget pteridine reductase inhibitors .

- Advantage : Lower cost and milder handling requirements compared to brominated derivatives.

6-[(Aryloxy/Arylthio)methyl]pteridinediamines

- Structure: Aryloxy or arylthio groups at the 6-position (e.g., phenoxy or phenylthio) .

- Biological Activity : Demonstrated antimalarial effects by targeting folate metabolism in Plasmodium species .

- Limitation : Reduced utility in alkylation reactions compared to bromomethyl derivatives due to stable ether/thioether bonds.

6-[[(Aryl/Aralkyl)amino]methyl]pteridinediamines

- Structure: Substituted amino groups (e.g., benzylamino) at the 6-position .

- Applications : Antimalarial agents with improved solubility profiles but lower enzymatic inhibition potency than MTX derivatives .

Physicochemical and Functional Comparisons

*Estimated based on analogous compounds.

Dichloropteridine Derivatives

- Structure : 2,4-Dichloropteridine lacks the bromomethyl group but has chlorine at positions 2 and 4 .

- Reactivity : Regioselective amination occurs preferentially at the 4-position, limiting versatility for symmetric substitutions .

- Applications : Primarily used in stepwise synthesis of asymmetrically substituted pteridines .

Functional Outcomes in Drug Design

- 6-Bromomethyl Derivative : Critical for synthesizing MTX via efficient alkylation of glutamic acid precursors . Its higher reactivity enables faster reaction kinetics compared to chloro analogues .

- 6-Chloromethyl Derivative : Preferred in microwave-assisted syntheses due to compatibility with high-temperature conditions .

- Aryloxy/Amino Derivatives: Direct therapeutic agents (e.g., antimalarials) but require additional synthetic steps for modification .

Antiparasitic Agents

Pteridine reductase inhibitors derived from 6-(chloromethyl)pteridine-2,4-diamine show nanomolar inhibition constants (Kᵢ = 2–50 nM) against Trypanosoma brucei, highlighting the balance between reactivity and target affinity .

Oxidative Stress Modulation

Unsubstituted pteridine-2,4-diamine derivatives exhibit radical scavenging activity (IC₅₀ = 10–50 μM for DPPH assay), whereas bromomethyl substitution redirects utility toward alkylation chemistry rather than direct bioactivity .

生物活性

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a significant compound within the class of pteridine derivatives, which are known for their diverse biological activities. This compound serves as a key intermediate in the synthesis of various pteridine derivatives, including antimalarial and anticancer agents. The bromomethyl group at the 6th position of the pteridine ring enhances its reactivity and biological potential.

- Molecular Formula : CHBrN

- Molecular Weight : 335.99 g/mol

- CAS Number : 52853-40-4

- Melting Point : >195°C (decomposes)

- Solubility : Slightly soluble in DMSO and methanol .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular processes:

- Inhibition of Nitroaldolase : This compound acts as a potent inhibitor of nitroaldolase (EC 1.2.1.22), which is involved in the metabolism of certain substrates necessary for cell growth .

- Anticancer Activity : It inhibits DNA synthesis by affecting thymidylate synthase and dihydrofolate reductase, crucial for nucleotide production, thereby impeding tumor cell proliferation .

- Antimalarial Properties : Certain analogs derived from this compound have shown significant activity against Plasmodium berghei, suggesting potential use in malaria treatment.

Biological Activity Overview

Anticancer Studies

A study demonstrated that this compound significantly increased the survival rate of mice with induced L-1210 leukemia when administered shortly after tumor inoculation. The effectiveness was attributed to its ability to inhibit critical enzymes involved in DNA synthesis, leading to reduced tumor growth and increased survival rates.

Antimalarial Research

Research on various pteridine analogs indicated that modifications at the 6-position, including bromomethyl substitution, enhanced antimalarial activity against Plasmodium species. These studies highlight the importance of structural variations in developing effective antimalarial agents.

Applications

The compound is not only pivotal in research but also serves as an intermediate in the synthesis of several pharmaceutical agents:

属性

IUPAC Name |

6-(bromomethyl)pteridine-2,4-diamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN6.BrH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQIBGKVZDBGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967321 | |

| Record name | 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52853-40-4 | |

| Record name | 52853-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-pteridinediamine, 6-(bromomethyl)-, hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。